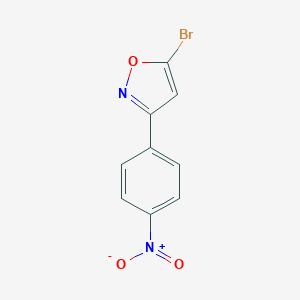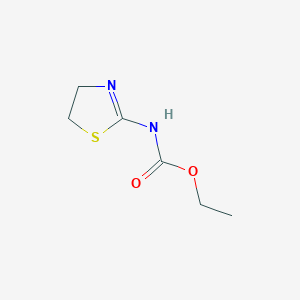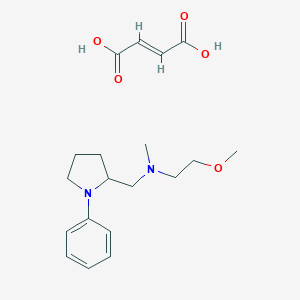
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
MXE is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the NMDA receptor and blocks the action of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Biochemical and Physiological Effects:
MXE has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood. It also increases the release of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
MXE has several advantages for use in lab experiments. It has a rapid onset of action and a relatively long duration of action, which makes it useful for studying the effects of NMDA receptor antagonists on the brain. However, MXE is a controlled substance and its use is strictly regulated, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on MXE. One area of interest is its potential as an antidepressant. Further studies are needed to determine the optimal dosage and duration of treatment for MXE to be effective in treating depression. Another area of interest is its potential as a treatment for substance use disorders. Studies have shown that MXE can reduce drug-seeking behavior in animal models of addiction. Further studies are needed to determine its efficacy in humans. Additionally, studies are needed to determine the long-term effects of MXE on the brain and its potential for abuse.
Synthesis Methods
The synthesis of MXE involves the reaction between 3-methoxyphenylacetone and cyclohexylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reacted with N-methylpyrrolidine to form the final product, which is then converted to its fumarate salt form. The synthesis of MXE is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
MXE has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that MXE has a rapid and sustained antidepressant effect in animal models of depression. It is believed that MXE acts on the glutamatergic system, which is involved in the regulation of mood.
properties
CAS RN |
142469-84-9 |
|---|---|
Product Name |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
Molecular Formula |
C15H24N2O.C4H4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
synonyms |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



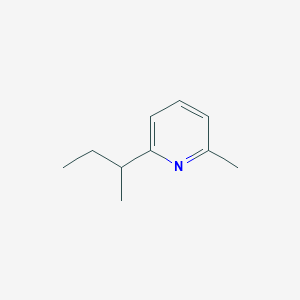
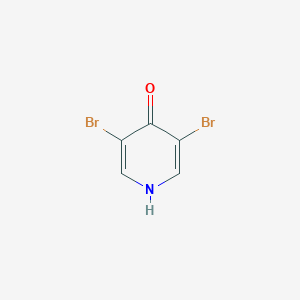
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
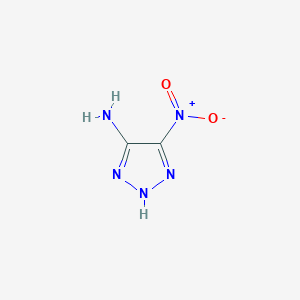

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)


![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)


